molecular formula C24H16BrN B1381553 2-(2-bromophenyl)-9-phenyl-9H-carbazole CAS No. 1616607-88-5

2-(2-bromophenyl)-9-phenyl-9H-carbazole

Cat. No. B1381553
CAS RN: 1616607-88-5
M. Wt: 398.3 g/mol
InChI Key: DUNRZHFGIQTWFF-UHFFFAOYSA-N
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Description

The compound seems to be a carbazole derivative with a bromophenyl group attached. Carbazoles are a class of organic compounds that consist of three interconnected benzene rings fused with two nitrogen atoms . Bromophenyl is a phenyl ring with a bromine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromophenyl compounds are generally heavier and less volatile than their non-brominated counterparts due to the presence of the bromine atom .

Scientific Research Applications

Pharmaceutical Intermediate

2-(2-Bromophenyl)-9-phenyl-9H-carbazole: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom can be substituted with other pharmacophores during chemical reactions, making it a versatile building block for drug development .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some carbazole derivatives have been studied for their potential biological activities .

Future Directions

Carbazole derivatives are a topic of ongoing research due to their potential applications in various fields, including medicinal chemistry . The study of bromophenyl compounds is also an active area of research .

properties

IUPAC Name

2-(2-bromophenyl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-22-12-6-4-10-19(22)17-14-15-21-20-11-5-7-13-23(20)26(24(21)16-17)18-8-2-1-3-9-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNRZHFGIQTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenyl)-9-phenyl-9H-carbazole

CAS RN

1616607-88-5
Record name 2-(2-Bromophenyl)-9-phenyl-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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